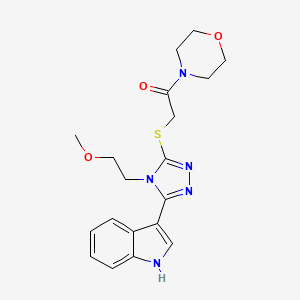
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one (CPP) is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mécanisme D'action
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one binds to a specific site on the GABA-A receptor known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased chloride ion influx and neuronal inhibition. This mechanism of action is similar to that of benzodiazepines, which are a class of drugs commonly used for their anxiolytic and hypnotic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA-A receptors, 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one in lab experiments is its high selectivity for a specific subtype of GABA-A receptor. This makes it a useful tool for studying the function of these receptors in isolation. However, one limitation is that 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one is not very soluble in water, which can make it difficult to work with in some experimental setups.
Orientations Futures
There are a number of potential future directions for research on 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as stroke and traumatic brain injury. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's neuroprotective effects make it a promising candidate for further study in this area. Another potential future direction is the development of new compounds based on 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's structure that may have improved solubility and other desirable properties for use in scientific research.
Méthodes De Synthèse
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one can be synthesized using a variety of methods, but one common approach is to react 4-fluoroaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,3-dimethylpiperazine to yield 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one.
Applications De Recherche Scientifique
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of GABA-A receptors, which are important targets for a range of drugs including anxiolytics and hypnotics. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been shown to selectively bind to a specific subtype of GABA-A receptor, making it a useful tool for studying the function of these receptors.
Propriétés
IUPAC Name |
4-(2-chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O2/c1-10(16)13(20)19-9-8-18(14(21)15(19,2)3)12-6-4-11(17)5-7-12/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNJHBAHHSYAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1(C)C)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)

![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)



![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)
![{[(2-Benzoylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid ethyl ester](/img/structure/B2825954.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2825956.png)
![N-[(4-methylbenzyl)oxy]urea](/img/structure/B2825957.png)
